4-[(1,3-thiazol-4-yl)methyl]-octahydro-2H-1,4-benzoxazine
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Overview
Description
4-[(1,3-thiazol-4-yl)methyl]-octahydro-2H-1,4-benzoxazine is a heterocyclic compound that features a thiazole ring and a benzoxazine ring. The thiazole ring is known for its aromaticity and biological activity, making it a significant scaffold in medicinal chemistry . The benzoxazine ring, on the other hand, is known for its stability and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,3-thiazol-4-yl)methyl]-octahydro-2H-1,4-benzoxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiazole derivative with an amine and a formaldehyde source under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process . Additionally, the optimization of reaction conditions and the use of catalysts can further improve the yield and reduce the production costs .
Chemical Reactions Analysis
Types of Reactions
4-[(1,3-thiazol-4-yl)methyl]-octahydro-2H-1,4-benzoxazine can undergo various types of chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, especially at the C-2 and C-5 positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various electrophiles and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance the reaction rates .
Major Products
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at specific positions on the thiazole ring .
Scientific Research Applications
4-[(1,3-thiazol-4-yl)methyl]-octahydro-2H-1,4-benzoxazine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-[(1,3-thiazol-4-yl)methyl]-octahydro-2H-1,4-benzoxazine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . For example, it can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases . Additionally, the compound can modulate immune responses by affecting cytokine levels and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and benzoxazine derivatives, such as:
- 1-[(2-Phenylthiazol-4-yl)methyl]-1H-1,2,4-triazole
- 1-[(2-(4-Chlorophenyl)thiazol-4-yl)methyl)-1H-1,2,4-triazole
- 2,4-Disubstituted thiazoles
Uniqueness
What sets 4-[(1,3-thiazol-4-yl)methyl]-octahydro-2H-1,4-benzoxazine apart is its unique combination of the thiazole and benzoxazine rings, which endows it with a distinct set of chemical and biological properties. This dual-ring structure allows for a broader range of reactivity and interaction with biological targets, making it a versatile compound in various fields of research .
Properties
IUPAC Name |
4-(1,3-thiazol-4-ylmethyl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-2-4-12-11(3-1)14(5-6-15-12)7-10-8-16-9-13-10/h8-9,11-12H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWUORNOPDEYPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)N(CCO2)CC3=CSC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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